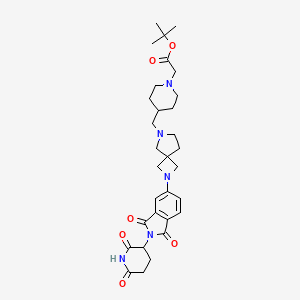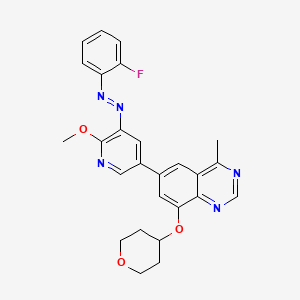
Tubulin polymerization-IN-59
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tubulin polymerization-IN-59 is a chemical compound known for its ability to inhibit the polymerization of tubulin, a protein that is essential for the formation of microtubules. Microtubules are critical components of the cytoskeleton in eukaryotic cells, playing a vital role in cell division, intracellular transport, and maintaining cell shape. Inhibiting tubulin polymerization has significant implications in cancer therapy, as it can prevent the proliferation of cancer cells by disrupting their mitotic processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tubulin polymerization-IN-59 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors, precise temperature control, and efficient purification techniques such as chromatography. The process may also include steps to remove impurities and by-products, ensuring that the final product meets stringent quality standards .
Analyse Des Réactions Chimiques
Types of Reactions: Tubulin polymerization-IN-59 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium azide in dimethyl sulfoxide.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
Tubulin polymerization-IN-59 has a wide range of scientific research applications:
Mécanisme D'action
Tubulin polymerization-IN-59 exerts its effects by binding to the colchicine-binding site on tubulin, thereby inhibiting its polymerization into microtubules. This disruption of microtubule dynamics prevents the proper formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells . The molecular targets and pathways involved include the inhibition of microtubule-associated proteins and the activation of apoptotic signaling pathways .
Comparaison Avec Des Composés Similaires
Colchicine: A well-known tubulin polymerization inhibitor that binds to the same site as tubulin polymerization-IN-59.
Vinblastine: Another tubulin inhibitor that prevents microtubule assembly by binding to a different site on tubulin.
Uniqueness: this compound is unique in its specific binding affinity and inhibitory potency at the colchicine-binding site, making it a valuable tool for studying microtubule dynamics and a promising candidate for anticancer therapy .
Propriétés
Formule moléculaire |
C20H21FO5 |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
(3R)-3-(4-ethoxy-3-fluorophenyl)-4,5,6-trimethoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C20H21FO5/c1-5-26-16-7-6-11(8-14(16)21)12-9-15(22)13-10-17(23-2)19(24-3)20(25-4)18(12)13/h6-8,10,12H,5,9H2,1-4H3/t12-/m1/s1 |
Clé InChI |
SJMNYZLHRDKIII-GFCCVEGCSA-N |
SMILES isomérique |
CCOC1=C(C=C(C=C1)[C@H]2CC(=O)C3=CC(=C(C(=C23)OC)OC)OC)F |
SMILES canonique |
CCOC1=C(C=C(C=C1)C2CC(=O)C3=CC(=C(C(=C23)OC)OC)OC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


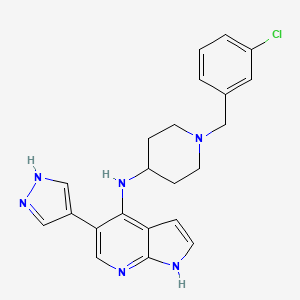
![9-hydroxy-3-[(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)carbonyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12372763.png)
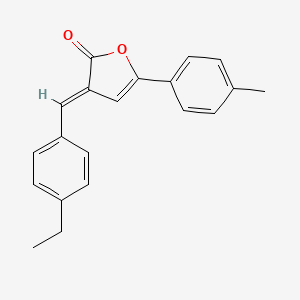
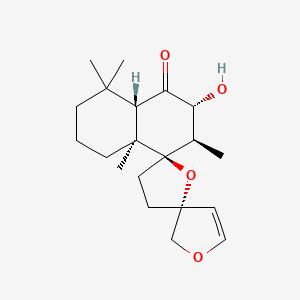
![N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine](/img/structure/B12372796.png)
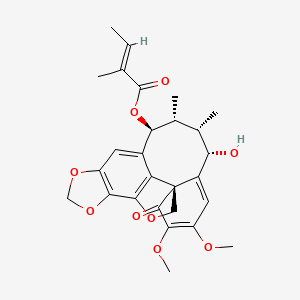

![N-(4-bromo-2-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine](/img/structure/B12372818.png)

